Benzaldehyde tosylhydrazone
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Overview
Description
Benzaldehyde tosylhydrazone is an organic compound with the molecular formula C14H14N2O2S. It is a derivative of benzaldehyde, where the aldehyde group is converted into a tosylhydrazone group. This compound is commonly used in organic synthesis due to its versatility and reactivity. It is particularly known for its role in the Shapiro reaction and other transformations involving diazo compounds .
Mechanism of Action
Target of Action
Benzaldehyde tosylhydrazone primarily targets the C-N coupling reaction . It interacts with tetrazoles, which are widely used in coordination and medicinal chemistry . The compound also targets indoles, which are prevalent architectures found in a myriad of biologically active natural and synthesized compounds .
Mode of Action
This compound undergoes a C-N coupling reaction with tetrazoles using thermic activation in the presence of different bases . The reactions are highly regioselective, resulting in the corresponding 2,5-disubstituted-2H-tetrazoles as main products and 1,5-disubstituted-1H-tetrazoles as minor products .
Biochemical Pathways
This compound is involved in the β-oxidative pathway in peroxisomes . It is also involved in the formation of carbon–carbon and carbon–heteroatom bonds through a variety of transition-metal-catalyzed and transition-metal-free reactions .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to disrupt cellular antioxidation . This disruption can inhibit fungal growth, making the compound effective as an antifungal agent . It also has the potential to promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of lipid bilayer enhanced membrane permeability .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, as its reactions involve thermic activation . The presence of different bases also influences the compound’s action . .
Biochemical Analysis
Biochemical Properties
Benzaldehyde tosylhydrazone is involved in various biochemical reactions. It is known to participate in transition-metal-catalyzed and transition-metal-free reactions, which afford novel methodologies for the formation of carbon–carbon and carbon–heteroatom bonds
Cellular Effects
Related compounds, such as redox-active benzaldehydes, have been shown to disrupt cellular antioxidation systems, effectively inhibiting fungal growth
Molecular Mechanism
It is known that N-tosylhydrazones, a group to which this compound belongs, can be used as versatile building blocks in the construction of a range of cyclic compounds . They can also react with metals to form metal carbenes, which are used in cyclopropanations and epoxidations .
Metabolic Pathways
It is known that benzaldehydes can be metabolized via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde tosylhydrazone can be synthesized by reacting benzaldehyde with p-toluenesulfonylhydrazide in the presence of a solvent such as methanol. The reaction is mildly exothermic and results in the formation of this compound as a crystalline solid . The general reaction is as follows: [ \text{C6H5CHO} + \text{TsNHNH2} \rightarrow \text{C6H5CH=NNHTs} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method can be scaled up for industrial purposes. The key considerations for industrial production include maintaining reaction conditions, solvent recovery, and product purification to ensure high yield and purity.
Types of Reactions:
Cyclopropanation and Epoxidation: Tosylhydrazone salts can react with metals to form metal carbenes, which are used in cyclopropanation and epoxidation reactions.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, borane.
Bases: Sodium methoxide, n-butyllithium.
Catalysts: Transition metals such as rhodium for cyclopropanation.
Major Products:
Alkanes: From reduction reactions.
Alkenes: From elimination reactions in the Shapiro reaction.
Cyclopropanes and Epoxides: From metal-catalyzed reactions.
Scientific Research Applications
Benzaldehyde tosylhydrazone has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of bioactive molecules and drug intermediates.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Catalysis: this compound is used in catalytic reactions to form carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
- Acetone tosylhydrazone
- Cyclohexanone tosylhydrazone
- Camphor tosylhydrazone
Comparison: Benzaldehyde tosylhydrazone is unique due to its aromatic structure, which imparts different reactivity compared to aliphatic tosylhydrazones like acetone tosylhydrazone. The presence of the phenyl group in this compound allows for additional interactions and transformations, making it a versatile reagent in organic synthesis .
Biological Activity
Benzaldehyde tosylhydrazone is a compound derived from the reaction of benzaldehyde and tosylhydrazine. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antimalarial properties. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
1. Anticancer Activity
Recent studies have demonstrated that certain N-tosylhydrazone derivatives , including those derived from benzaldehyde, exhibit significant cytotoxic activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.
- Study Findings : In a study focused on the antiproliferative properties of 17 N-tosylhydrazone compounds against MDA-MB-231 (TNBC) cells, compound 3l was identified as having an IC50 value of 30.7 μg/mL . This compound not only inhibited cell proliferation but also induced apoptosis in treated cells at concentrations of 30 and 100 μg/mL . The percentage of apoptosis increased significantly compared to control groups, indicating a strong pro-apoptotic effect .
Compound | IC50 (μg/mL) | Apoptosis Induction |
---|---|---|
3l | 30.7 | Significant |
The results suggest that this compound derivatives may serve as potential therapeutic agents for TNBC treatment.
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Various derivatives have shown effectiveness against a range of pathogens.
- Research Overview : A study highlighted that hydrazones, including benzaldehyde derivatives, exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
3. Antimalarial Activity
The antimalarial potential of this compound derivatives has been explored as well.
- Key Findings : In vitro studies indicated that certain hydrazones demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. These compounds acted by chelating free iron and inhibiting heme polymerization, which is crucial for the survival of the parasite . The lead compound from this study showed promising results in both in vitro and in vivo models.
Compound | Activity Level | Mechanism |
---|---|---|
Lead Compound 5f | High | Iron chelation |
4. Mechanistic Insights
The biological activities of this compound are underpinned by various mechanisms:
- Cytotoxicity : The cytotoxic effects are primarily attributed to apoptosis induction through mitochondrial pathways.
- Antimicrobial Action : The disruption of bacterial cell walls and inhibition of metabolic pathways contribute to its antimicrobial effects.
- Antimalarial Mechanism : Chelation of iron and inhibition of heme polymerization play critical roles in its antimalarial efficacy.
5. Case Studies
Several case studies have illustrated the therapeutic potential of this compound derivatives:
- Case Study 1 : A series of N-tosylhydrazones were synthesized and tested for their anticancer properties against various cell lines. Compound 3l consistently showed superior antiproliferative effects across different assays.
- Case Study 2 : A hydrazone derivative was tested in a murine model infected with Plasmodium yoelii, demonstrating significant suppression of parasitic growth and improved survival rates in treated animals .
Properties
CAS No. |
1666-17-7 |
---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11- |
InChI Key |
FZFLTDNAHASQQC-PTNGSMBKSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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